REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH2:11][CH:12]=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:8]=[C:7]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:6]=1[OH:24])([CH3:4])([CH3:3])[CH3:2].[H][H]>O1CCCC1.[Pd]>[C:20]([C:7]1[CH:8]=[C:9]([CH2:11][CH2:12][CH2:13][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:24])([CH3:23])([CH3:22])[CH3:21]
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)CC=CC1=CC=CC=C1)C(C)(C)C)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was catalytically hydrogenated at room temperature
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
|
Details
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the filtrate was evaporated to an oil
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Type
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DISTILLATION
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Details
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Distillation of the oil
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)CCCC1=CC=CC=C1)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |